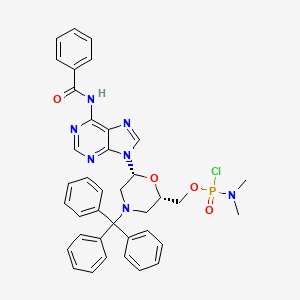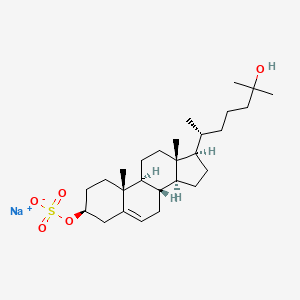![molecular formula C₁₇H₂₇NO₇ B1145099 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline CAS No. 173966-36-4](/img/no-structure.png)
1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline, also known as DME-β-fructopyranose-L-proline, is a novel synthetic compound that has been developed for use in biomedical research. DME-β-fructopyranose-L-proline is a derivative of β-D-fructopyranose, which is a naturally occurring sugar found in fruits and vegetables. This compound has been studied for its potential therapeutic applications in various areas, including cancer, inflammation, and metabolic diseases.
Applications De Recherche Scientifique
1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline has been used in several areas of scientific research, including cancer, inflammation, and metabolic diseases. In cancer research, 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline has been found to inhibit the growth of cancer cells in vitro. In particular, this compound has been studied for its potential to inhibit the growth of pancreatic cancer cells. In addition, 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline has been studied for its potential to reduce inflammation and improve metabolic health. In particular, this compound has been found to reduce inflammation in mouse models of obesity and to improve glucose metabolism in diabetic mice.
Mécanisme D'action
The mechanism of action of 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline is not fully understood. However, it is believed that this compound exerts its effects by binding to specific receptors on the surface of cells. In particular, 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline has been found to bind to the glucocorticoid receptor, which is a receptor involved in the regulation of inflammation and metabolic health. It is also believed that this compound may act as an antioxidant, which could explain its potential to reduce inflammation and improve metabolic health.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline are not yet fully understood. However, this compound has been found to inhibit the growth of cancer cells in vitro and to reduce inflammation and improve metabolic health in mouse models of obesity and diabetes. In addition, 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline has been found to bind to the glucocorticoid receptor, which is a receptor involved in the regulation of inflammation and metabolic health.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline for laboratory experiments is that it is a highly pure compound that is easy to synthesize. In addition, this compound has been found to have a variety of potential therapeutic applications, including the inhibition of cancer cell growth, the reduction of inflammation, and the improvement of metabolic health.
The main limitation of using 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline for laboratory experiments is that the exact mechanism of action of this compound is not yet fully understood. In addition, this compound has only been studied in vitro and in mouse models, so it is not yet known whether it will be effective in humans.
Orientations Futures
The potential of 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline as a therapeutic agent is still being explored. Future research should focus on understanding the exact mechanism of action of this compound and determining whether it is effective in humans. In addition, further studies should be conducted to explore the potential therapeutic applications of 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline, such as its potential to treat cancer, inflammation, and metabolic diseases. Finally, further research should also be conducted to optimize the synthesis of 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline for maximum yield and purity.
Méthodes De Synthèse
1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline is synthesized using a reaction between 1-methylethylidene-β-D-fructopyranose and L-proline. This reaction is conducted in an aqueous solution at pH 8. The resulting product is a highly pure compound with a molecular weight of 442.1 g/mol. The synthesis of 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline has been optimized for maximum yield and purity.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the fructose moiety, followed by the coupling of the protected fructose with L-proline. The final step involves the deprotection of the fructose moiety to obtain the target compound.", "Starting Materials": [ "D-fructose", "L-proline", "Isopropylidene chloride", "Sodium methoxide", "Hydrochloric acid", "Methanol", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of fructose: D-fructose is treated with isopropylidene chloride in the presence of sodium methoxide to form 1,2-O-isopropylidene-D-fructose.", "Coupling of protected fructose with L-proline: 1,2-O-isopropylidene-D-fructose is reacted with L-proline in the presence of hydrochloric acid to form the protected target compound.", "Deprotection of fructose: The protected target compound is treated with methanol and diethyl ether in the presence of sodium bicarbonate and sodium chloride to remove the isopropylidene protecting group and obtain the final product." ] } | |
Numéro CAS |
173966-36-4 |
Nom du produit |
1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline |
Formule moléculaire |
C₁₇H₂₇NO₇ |
Poids moléculaire |
357.4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Hydroxy-4-[4-(methylsulfonyl)phenyl]-5,5-dimethyl-2(5H)-furanone](/img/structure/B1145035.png)